Glutathionesulfonic acid
Overview
Description
Hupehenine is a bioactive isosteroidal alkaloid primarily found in the bulbs of Fritillaria hupehensis, a perennial herb of the Liliaceae family. This compound has been traditionally used in Chinese medicine for its antitussive and expectorant properties .
Mechanism of Action
Target of Action
Glutathionesulfonic acid primarily targets several enzymes, including Glutathione S-transferase Mu 4, Glutathione S-transferase A1, Glutathione S-transferase P in humans, and Glutathione S-transferase GstA in Escherichia coli . These enzymes play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide array of substrates for the purpose of making toxins more water-soluble .
Mode of Action
This compound interacts with its targets, the Glutathione S-transferases, to facilitate the detoxification process . This interaction results in the conjugation of this compound to various substrates, enhancing their solubility and facilitating their excretion from the body .
Biochemical Pathways
This compound is involved in the glutathione metabolic pathway . This pathway plays a significant role in maintaining cellular redox homeostasis . This compound, as a metabolite of glutathione, contributes to this balance by participating in various redox reactions . The downstream effects of these reactions include the detoxification of harmful substances and the prevention of excessive oxidation in the cellular environment .
Pharmacokinetics
It is known that this compound is a metabolite of glutathione , suggesting that its bioavailability may be influenced by the metabolic processes that produce it .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the maintenance of redox balance and the detoxification of harmful substances . By interacting with its target enzymes, this compound aids in the conjugation and subsequent excretion of various potentially harmful substrates . This contributes to the overall health and functioning of the cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can affect the redox status of the cell, which in turn can influence the function and effectiveness of this compound . Furthermore, the presence of certain toxins or harmful substances in the environment may increase the demand for this compound’s detoxification functions .
Biochemical Analysis
Biochemical Properties
Glutathionesulfonic acid is involved in several biochemical reactions, primarily related to oxidative stress and detoxification. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is glutathione transferase, which facilitates the conjugation of glutathione to various substrates, aiding in detoxification processes . Additionally, this compound modulates dopamine release, indicating its role in neurotransmission . These interactions highlight the compound’s importance in maintaining cellular homeostasis and protecting cells from oxidative damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and proteins, to exert its effects. For example, this compound can inhibit or activate enzymes involved in detoxification pathways, such as glutathione transferase . Additionally, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins. These interactions highlight the compound’s role in maintaining cellular homeostasis and protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can be formed during the analytical process, indicating its potential instability . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular function, particularly in the context of oxidative stress and detoxification.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione transferase, which facilitates the conjugation of glutathione to various substrates . This interaction is crucial for the detoxification of harmful compounds and the maintenance of cellular homeostasis. Additionally, this compound can affect metabolic flux by modulating the activity of metabolic enzymes, thereby influencing the levels of various metabolites within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hupehenine can be synthesized through various chemical processes. One common method involves the extraction of total alkaloids from Fritillaria hupehensis using reverse-phase high-pressure liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) . The mobile phase typically consists of methanol, water, and chloroform .
Industrial Production Methods
Industrial production of hupehenine often involves large-scale extraction from Fritillaria hupehensis bulbs. The bulbs are harvested at specific growth stages to maximize the yield of hupehenine and other steroidal alkaloids .
Chemical Reactions Analysis
Types of Reactions
Hupehenine undergoes various chemical reactions, including:
Oxidation: Hupehenine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in hupehenine.
Substitution: Hupehenine can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of hupehenine, which may have different pharmacological properties.
Scientific Research Applications
Hupehenine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal alkaloids.
Biology: Investigated for its role in plant metabolism and intercropping systems.
Industry: Utilized in the production of herbal medicines and dietary supplements.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Hupehenine is unique due to its specific isosteroidal structure and its potent antitussive properties. While similar compounds like peimine and peiminine also exhibit medicinal properties, hupehenine’s distinct molecular structure contributes to its unique pharmacological profile .
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O9S/c11-5(10(18)19)1-2-7(14)13-6(4-23(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWRMTHFAZVWAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274401 | |
Record name | Glutathionesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3773-07-7 | |
Record name | Glutathionesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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